

iniparib cysteine residue protein modification

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Compound Focus: Iniparib

CAS No.: 160003-66-7

Cat. No.: S548575

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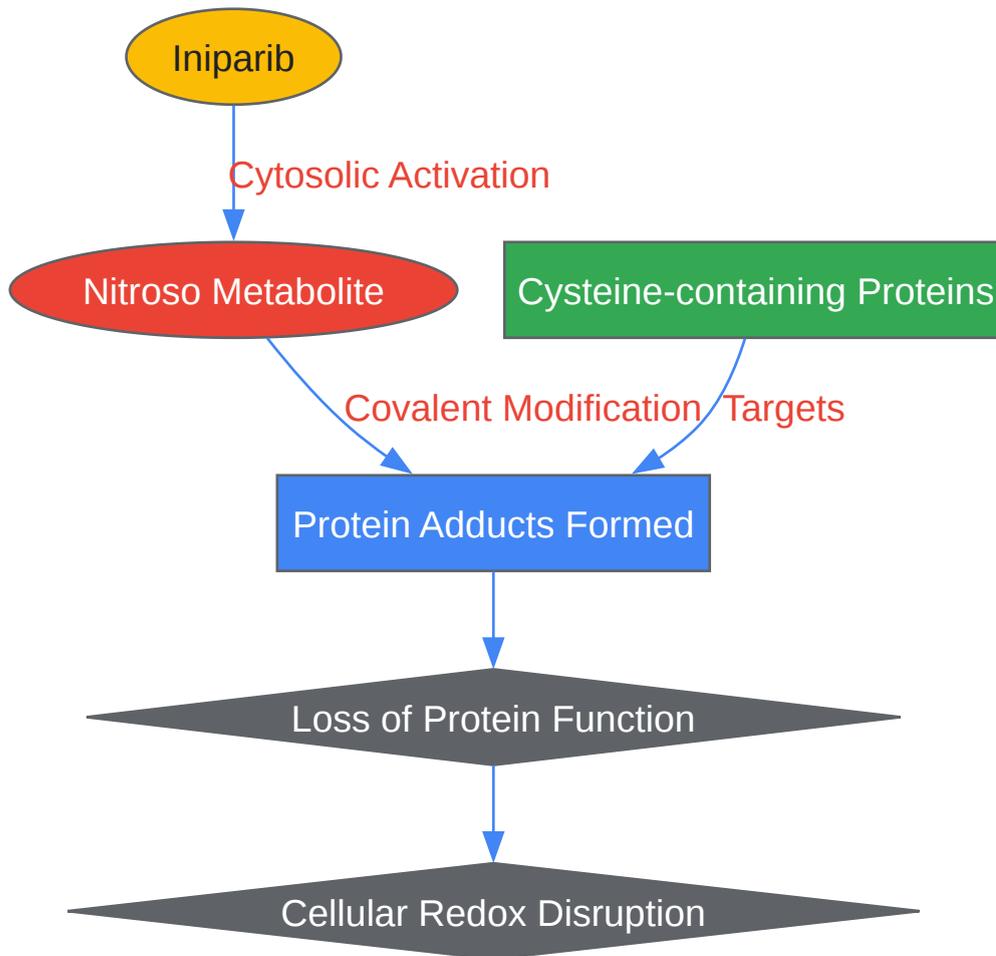
Experimental Evidence and Protocols

Key experiments that redefined **iniparib**'s mechanism are summarized below. These methodologies provide a framework for studying similar covalent protein-modifying agents.

Experiment Goal	Key Methodology	Critical Findings
PARP Inhibition Assay	Compare Iniparib & metabolite with NAD ⁺ -competitive PARP inhibitors (e.g., veliparib) in enzymatic & cellular PARylation assays [1].	No inhibition of PARP activity; no potentiation of Temozolomide cytotoxicity; no synthetic lethality in BRCA-deficient cells [1].
Covalent Binding Analysis	Incubate tumor cell lysates or live cells with Iniparib/nitroso metabolite; analyze protein adduct formation via mass spectrometry and 3H-labeling [1].	Nonselective formation of covalent adducts with numerous cysteine-containing proteins, unrelated to PARP1 [1].
Cell Viability Assay	Treat BRCA-deficient/BRCA-proficient cell lines with Iniparib for 5-9 days; measure viability [1] [2].	Lacked cytotoxic profile of true PARP inhibitors; no selective killing in BRCA-deficient cells [1].
In Vivo Efficacy	Compare Iniparib with veliparib in Capan-1 & B16F10 xenograft models [1].	Lacked robust anti-tumor activity seen with true PARP inhibitors [1].

The Biochemical Pathway of Cysteine Modification

The diagram below illustrates the activation pathway of **iniparib** and its subsequent nonspecific action on cysteine residues.



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Research Implications and Distinctions

Understanding **iniparib**'s true mechanism has critical implications for drug discovery:

- **Specificity is Crucial:** **Iniparib**'s failure highlights that **robust enzymatic and cellular target-engagement assays are essential** to distinguish a drug's true mechanism from off-target effects [1].
- **Clinical Trial Design:** Initial promising phase II results in glioblastoma and triple-negative breast cancer were followed by unsuccessful phase III trials [3] [4]. This underscores that understanding the

precise mechanism is vital for correctly designing late-stage trials and selecting patient populations.

- **Chemical Tool for Cysteine Modification:** Despite its clinical failure, **iniparib**'s reactivity makes it a useful **chemical probe for studying cysteine modification biology** in a research context [1].

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